molecular formula C11H10N4O B170238 3-Amino-6-phenylpyrazine-2-carboxamide CAS No. 113120-69-7

3-Amino-6-phenylpyrazine-2-carboxamide

Cat. No. B170238
M. Wt: 214.22 g/mol
InChI Key: CQVNMJIZQABNMT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Amino-6-phenylpyrazine-2-carboxamide, also known as APPC, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This molecule has a unique structure that makes it a promising candidate for drug discovery, as well as for use in other areas of research.

Mechanism Of Action

The mechanism of action of 3-Amino-6-phenylpyrazine-2-carboxamide involves its ability to bind to specific enzymes and inhibit their activity. This inhibition can lead to changes in various physiological processes, which can have therapeutic effects in certain diseases.

Biochemical And Physiological Effects

3-Amino-6-phenylpyrazine-2-carboxamide has been shown to have various biochemical and physiological effects. It has been found to have antioxidant properties, which can protect cells from damage caused by oxidative stress. Additionally, 3-Amino-6-phenylpyrazine-2-carboxamide has been shown to have anti-inflammatory effects, which can be beneficial in the treatment of certain diseases.

Advantages And Limitations For Lab Experiments

One of the main advantages of using 3-Amino-6-phenylpyrazine-2-carboxamide in lab experiments is its unique structure, which makes it a promising candidate for drug discovery. Additionally, the synthesis method for 3-Amino-6-phenylpyrazine-2-carboxamide has been optimized to achieve high yields and purity of the final product. However, one limitation of using 3-Amino-6-phenylpyrazine-2-carboxamide in lab experiments is its relatively low solubility in water, which can make it difficult to work with in certain experiments.

Future Directions

There are several future directions for the study of 3-Amino-6-phenylpyrazine-2-carboxamide. One area of research is the development of 3-Amino-6-phenylpyrazine-2-carboxamide-based drugs for the treatment of diseases such as Alzheimer's and glaucoma. Additionally, further studies are needed to fully understand the biochemical and physiological effects of 3-Amino-6-phenylpyrazine-2-carboxamide, as well as its potential applications in other areas of research. Finally, the synthesis method for 3-Amino-6-phenylpyrazine-2-carboxamide could be further optimized to improve yields and purity of the final product.

Synthesis Methods

The synthesis of 3-Amino-6-phenylpyrazine-2-carboxamide involves several steps, including the reaction of 2,6-dichloropyrazine with aniline and subsequent reaction with phenyl isocyanate. The resulting compound is then treated with ammonia to produce 3-Amino-6-phenylpyrazine-2-carboxamide. This method has been optimized to achieve high yields and purity of the final product.

Scientific Research Applications

3-Amino-6-phenylpyrazine-2-carboxamide has been studied extensively for its potential applications in drug discovery. It has been shown to have inhibitory effects on certain enzymes, such as carbonic anhydrase and acetylcholinesterase, which are involved in various physiological processes. These inhibitory effects make 3-Amino-6-phenylpyrazine-2-carboxamide a promising candidate for the development of drugs for the treatment of diseases such as Alzheimer's and glaucoma.

properties

CAS RN

113120-69-7

Product Name

3-Amino-6-phenylpyrazine-2-carboxamide

Molecular Formula

C11H10N4O

Molecular Weight

214.22 g/mol

IUPAC Name

3-amino-6-phenylpyrazine-2-carboxamide

InChI

InChI=1S/C11H10N4O/c12-10-9(11(13)16)15-8(6-14-10)7-4-2-1-3-5-7/h1-6H,(H2,12,14)(H2,13,16)

InChI Key

CQVNMJIZQABNMT-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=CN=C(C(=N2)C(=O)N)N

Canonical SMILES

C1=CC=C(C=C1)C2=CN=C(C(=N2)C(=O)N)N

synonyms

PyrazinecarboxaMide, 3-aMino-6-phenyl-

Origin of Product

United States

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